molecular formula C9H14ClN3O2 B8117660 Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride

Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride

Cat. No.: B8117660
M. Wt: 231.68 g/mol
InChI Key: BCBFRQOOHNSJKH-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered diazepine ring. The methyl ester group at position 2 and the hydrochloride salt enhance its solubility and stability, making it a pharmacologically relevant scaffold. This compound is synthesized via scalable methods involving alkylation of methyl pyrazole-3,5-dicarboxylate followed by cyclization and selective reduction . Its structural versatility allows for diverse biological applications, including antiviral and anticancer activities, as explored in recent studies.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-5-7-6-10-3-2-4-12(7)11-8;/h5,10H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBFRQOOHNSJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCNCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A]diazepine-2-carboxylate hydrochloride typically involves multi-step reactions starting from commercially available precursors such as methyl pyrazole-3,5-dicarboxylate. The process includes alkylation, cyclization, reduction, and protection steps.

Reaction Scheme:

Methyl pyrazole-3,5-dicarboxylateAlkylationIntermediateCyclizationPyrazolo-diazepine SkeletonReductionAmine DerivativeProtectionFinal Product\text{Methyl pyrazole-3,5-dicarboxylate} \xrightarrow{\text{Alkylation}} \text{Intermediate} \xrightarrow{\text{Cyclization}} \text{Pyrazolo-diazepine Skeleton} \xrightarrow{\text{Reduction}} \text{Amine Derivative} \xrightarrow{\text{Protection}} \text{Final Product}

Alkylation

The initial step involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine under basic conditions (e.g., potassium carbonate in acetonitrile). This reaction introduces the propyl chain necessary for subsequent cyclization.

Reaction Conditions:

Reagent Solvent Temperature Yield
Potassium carbonateAcetonitrileRoom temperature~85%

Cyclization

The alkylated intermediate undergoes cyclization upon deprotection of the Boc group using acidic conditions (e.g., HCl or trifluoroacetic acid). This step forms the pyrazolo-diazepine skeleton by intramolecular nucleophilic attack.

Reaction Conditions:

Catalyst Solvent Temperature Yield
Trifluoroacetic acidDichloromethaneReflux~90%

Reduction

Selective reduction of the lactam group is accomplished using borane or lithium aluminum hydride (LiAlH₄) while preserving the ester functionality. This step yields an amine derivative essential for downstream protection.

Reaction Conditions:

Reagent Solvent Temperature Yield
BoraneTetrahydrofuranRoom temperature~88%

Protection

The amine derivative is protected using tert-butyloxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions during subsequent transformations.

Reaction Conditions:

Reagent Solvent Temperature Yield
Boc anhydrideDichloromethaneRoom temperature~95%

Optimization Strategies

Reaction Conditions

Optimization of reaction conditions is critical for maximizing yield and minimizing impurities. Parameters such as temperature control, solvent choice (polar aprotic solvents like acetonitrile), and catalyst selection play vital roles in achieving efficient synthesis.

Design of Experiments (DoE)

A systematic approach using DoE can identify critical factors affecting each reaction step. Fractional factorial designs help optimize molar ratios and reaction times while reducing experimental runs.

Monitoring Techniques

Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity and prevent side reactions.

Validation of Structural Integrity

Spectroscopic Techniques

Post-synthesis validation involves spectroscopic methods to confirm structural integrity:

Nuclear Magnetic Resonance (NMR)

  • 1H^1H-NMR: Identifies hydrogen environments.

  • 13C^{13}C-NMR: Confirms carbon framework.

Infrared Spectroscopy (IR)

Identifies functional groups such as ester (C=OC=O) stretches near 1700cm11700 \,\text{cm}^{-1}.

High-Resolution Mass Spectrometry (HRMS)

Validates molecular weight with <5 ppm error margin.

X-ray Crystallography

If crystalline material is obtained, X-ray crystallography provides definitive stereochemical assignment .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Borane: Used for the selective reduction of the lactam.

    tert-Butyloxycarbonyl protecting group: Used to protect the resulting amine.

    Buchwald and Chan arylations: Commonly used for arylation reactions.

Major Products

The major products formed from these reactions include various derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H13N3O2
Molecular Weight : 195.22 g/mol
IUPAC Name : Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
CAS Number : 1779540-39-4

The compound features a complex bicyclic structure that includes both pyrazole and diazepine moieties. Its unique configuration allows for various chemical modifications that can enhance biological activity.

Drug Design and Medicinal Chemistry

Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives have been identified as valuable scaffolds in drug design. The compound's ability to engage with multiple biological targets makes it a candidate for developing new pharmacological agents.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Neuropharmacology

Research indicates that the compound may possess neuroprotective properties. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotection in Models of Alzheimer's Disease

In vitro studies showed that certain derivatives could protect neuronal cells from amyloid-beta-induced toxicity. These findings highlight the compound's potential as a lead structure for developing neuroprotective agents .

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a recent study, methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives demonstrated cytotoxic effects against human breast cancer cells via apoptosis induction. This suggests a promising avenue for further exploration in cancer therapeutics .

Synthesis and Reactivity Patterns

The synthesis of methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives has been optimized to facilitate large-scale production for research purposes. The synthesis involves alkylation reactions followed by cyclization processes that yield high purity products suitable for biological testing .

Table 1: Summary of Biological Activities

Activity TypeModel/MethodResultReference
AntidepressantAnimal ModelsSignificant antidepressant-like effects
NeuroprotectionIn Vitro Neuronal Cell CultureProtection against amyloid-beta toxicity
AnticancerHuman Breast Cancer CellsInduction of apoptosis

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)Reference
AlkylationMethyl pyrazole 3,5-dicarboxylate + 3-bromo-N-Boc propyl amineHigh
CyclizationDeprotection under acidic conditionsHigh
ReductionBorane reduction of lactamClean

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Ethyl 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2-Carboxylate (Compound 14)

  • Structural Difference : The ethyl ester variant replaces the methyl group, slightly increasing lipophilicity (molecular weight: 210.1 vs. 209.2 for the methyl derivative).
  • Synthesis : Prepared via deprotection of a nitro-phenylsulfonyl intermediate, yielding 66% as a colorless oil .

5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2-Carboxamide

  • Structural Difference : The carboxylate ester is replaced with a carboxamide group, altering hydrogen-bonding capabilities.
  • Activity : Also targets the RSV polymerase complex, suggesting that both ester and amide derivatives retain antiviral efficacy .

2-Ferrocenyl-7-Hydroxy-5-Phenethyl Derivatives

  • Structural Difference: Incorporates a ferrocenyl (organometallic) group and phenethyl substituents.
  • Synthesis : Microwave (MW)-assisted solvent-free conditions improve yields (e.g., 75–85%) and reduce reaction times compared to conventional heating .
  • Activity : Exhibits anti-proliferative effects against human lung cancer cell lines (A549, H322, H1299) without chirality dependence .

4-Oxo-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2-Carboxylate (CAS 163213-38-5)

  • Structural Difference : A ketone group at position 4 modifies ring saturation.
  • Physicochemical Properties : Lower molecular weight (209.20) and solid-state stability (white to yellow solid) .

tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride

  • Applications : Explored as ROS1 inhibitors for cancer therapy, highlighting the scaffold’s adaptability to diverse targets .

Comparative Data Table

Compound Name Substituents/Modifications Synthesis Yield Biological Activity Key Findings
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate HCl Methyl ester, hydrochloride salt Scalable Under investigation High solubility and stability; versatile scaffold
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (14) Ethyl ester 66% RSV polymerase inhibition Non-nucleoside inhibitor; molecular weight 210.1
2-Ferrocenyl-7-hydroxy-5-phenethyl derivatives Ferrocenyl, phenethyl, hydroxyl groups 75–85% (MW) Anticancer (lung cancer cells) Chirality-independent activity; MW synthesis enhances efficiency
4-Oxo derivative (CAS 163213-38-5) Ketone at position 4 Not reported Not reported Solid-state stability; molecular weight 209.20
tert-Butyl Boc-protected derivative tert-Butyl carbamate Not reported ROS1 inhibition Potential use in kinase-driven cancers

Key Research Findings and Structure-Activity Relationships (SAR)

  • Ester vs. Amide Groups : Carboxylate esters (methyl, ethyl) and carboxamides both show antiviral activity against RSV, suggesting tolerance for polar substituents at position 2 .
  • Organometallic Modifications: Ferrocenyl derivatives exhibit anticancer activity, likely due to redox-active iron enhancing cytotoxicity .
  • Synthetic Efficiency : MW-assisted methods improve yields and reduce reaction times compared to conventional heating, critical for scalable production .
  • Therapeutic Versatility: Minor structural changes redirect activity—e.g., ROS1 inhibition (tert-butyl derivatives) vs. RSV inhibition (ethyl/carboxamide derivatives) .

Biological Activity

Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1269188-93-3
  • Molecular Formula : C8H15ClN3O2
  • Molecular Weight : 195.68 g/mol

The compound features a pyrazolo-diazepine framework, which is known for its pharmacological potential.

Synthesis

Recent studies have explored efficient synthetic routes to produce this compound. One notable method involves the alkylation of methyl pyrazole-3,5-dicarboxylate followed by cyclization to form the diazepine structure. The synthesis can be achieved through a series of steps including deprotection and selective reduction processes that yield high purity products suitable for biological testing .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-A][1,4]diazepines exhibit promising anticancer activity. For instance:

  • Cell Lines Tested : A549 (lung cancer), H322 (lung cancer), and H1299 (lung cancer) cells.
  • Mechanism : These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. Specific studies reported that certain derivatives inhibited the growth of A549 cells by affecting cell cycle regulation and promoting apoptosis .

Antiviral Activity

Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine has also demonstrated potential as an antiviral agent:

  • Target : Respiratory syncytial virus (RSV) polymerase complex.
  • Effectiveness : The compound acts as a non-nucleoside inhibitor of viral replication pathways .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Study on Lung Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of methyl derivatives on lung cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
  • Antiviral Efficacy Against RSV :
    • Objective : To assess the inhibitory effects on RSV replication.
    • Findings : Compounds demonstrated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepineAnticancer (A549)10
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepineAntiviral (RSV)5

Q & A

Q. How are safety protocols integrated into experimental design for handling reactive intermediates?

  • Methodology : Follow lab safety frameworks (e.g., Chemical Hygiene Plan ). Use fume hoods for glacial acetic acid reflux steps and implement hazard controls (e.g., H302/H315 precautions as per GHS ).

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